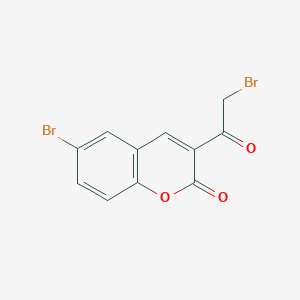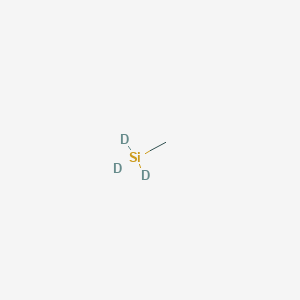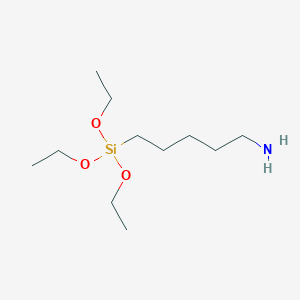![molecular formula C17H28O6 B3045486 Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- CAS No. 108362-85-2](/img/structure/B3045486.png)
Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]-
Overview
Description
Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]-, also known as MDP, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. MDP is a derivative of muramyl dipeptide, a naturally occurring molecule found in bacterial cell walls. Muramyl dipeptide has been shown to have immunostimulatory properties, and MDP has been developed as a more potent and stable analogue.
Scientific Research Applications
Synthesis and Characterization in Polymers Propanedioic acid derivatives, such as the poly[10-(4-methoxy-4′-oxy-azobenzene) decyl methacrylate]–co-poly[2-acrylamido-2-methyl-1-propanesulfonic acid]s, have been synthesized and characterized for their use in liquid crystal polymers. These copolymers exhibit varying properties based on their composition and demonstrate phase separation between acid-rich domains and liquid crystal regions. Such materials have potential applications in advanced materials and display technologies due to their unique liquid crystalline properties (Martinez-Felipe et al., 2012).
Recovery and Extraction Techniques In the chemical engineering field, propanedioic acid derivatives are involved in reactive extraction processes. Studies on the recovery of propionic acid using various techniques like reactive extraction with specific extractants indicate the potential for efficient separation processes in industries such as pharmaceuticals and chemicals. These methods are crucial for the recovery of carboxylic acids from fermentation broth, enhancing the efficiency and sustainability of production processes (Keshav et al., 2009).
Catalysis and Bioconversion Propanedioic acid derivatives play a significant role in catalysis and bioconversion processes. For instance, the synthesis of methacrylic acid from 2-methyl-1,3-propanediol involves bioconversion and catalytic dehydration steps. This represents an environmentally benign route for producing methacrylic acid, showcasing the role of propanedioic acid derivatives in green chemistry applications (Pyo et al., 2012).
Polymer Science and Membrane Technology In polymer science, propanedioic acid is used as an additive in the preparation of poly(phthalazine ether sulfone ketone) membranes. These membranes exhibit unique structural properties and have potential applications in filtration and separation technologies. The research in this area contributes to the development of advanced materials with specific functionalities for industrial applications (Qin et al., 2015).
properties
IUPAC Name |
2-[10-(2-methylprop-2-enoyloxy)decyl]propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O6/c1-13(2)17(22)23-12-10-8-6-4-3-5-7-9-11-14(15(18)19)16(20)21/h14H,1,3-12H2,2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKSTARXLKKYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCC(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560486 | |
| Record name | {10-[(2-Methylacryloyl)oxy]decyl}propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- | |
CAS RN |
108362-85-2 | |
| Record name | {10-[(2-Methylacryloyl)oxy]decyl}propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methacryloxy-1,1-undecanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



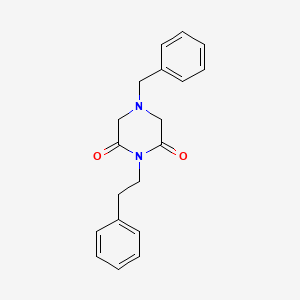
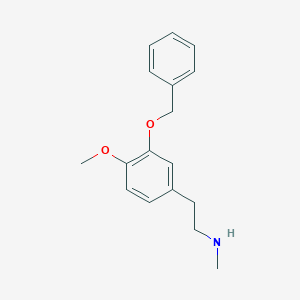
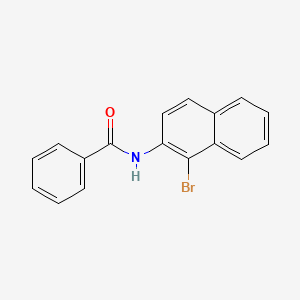
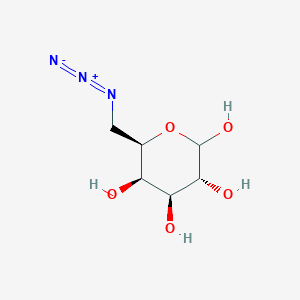
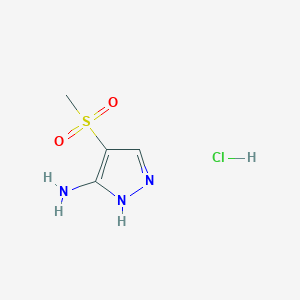
![Thieno[2,3-c]pyridine, 7-(1-piperazinyl)-](/img/structure/B3045411.png)
![Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-](/img/structure/B3045412.png)

